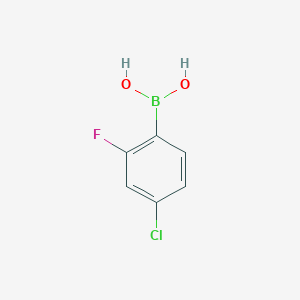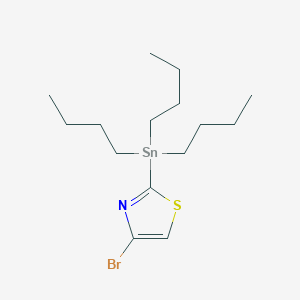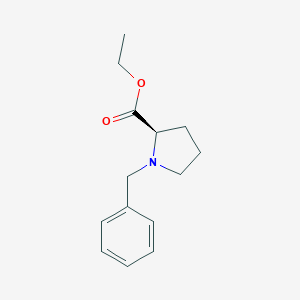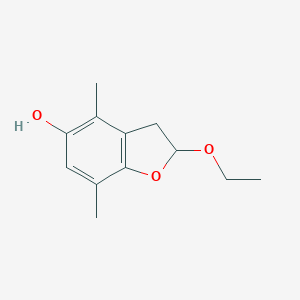
4-Chloro-2-fluorophenylboronic acid
Overview
Description
4-Chloro-2-fluorophenylboronic acid (4-Cl-2-FPBA) is an important boronic acid derivative that has been used in a variety of scientific research applications. Its structure is composed of a chloro group, a fluorine atom, and a phenyl group, all of which are connected to a boron atom. It is a colorless solid at room temperature and is soluble in polar solvents such as methanol and ethanol.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions : It has been used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which are fundamental in organic chemistry and organometallic chemistry (Lee, Schmink, & Berritt, 2020).
Fluorescence Quenching Studies : This compound has been studied for its fluorescence quenching properties at room temperature, which is crucial for understanding its interaction with other molecules (Geethanjali, Nagaraja, & Melavanki, 2015).
Spectroscopy Studies : The molecule has been the subject of spectroscopic studies using techniques like FT-IR, FT-Raman, and SERS, which provide insights into its adsorption mechanisms and molecular interactions (Piergies et al., 2013).
Synthesis of Silicon-Containing Drugs : It serves as a building block in the synthesis of silicon-containing drugs, showcasing its utility in pharmaceutical research (Troegel et al., 2009).
Crystal Structure Analysis : The crystal structures of derivatives like 4-chlorophenylboronic acids have been analyzed, providing valuable data on molecular conformation and interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Monolayer Formation on Silicon : Research has explored its ability to form monolayers on silicon surfaces, which is significant for materials science and nanotechnology (Silva-Quiñones et al., 2021).
Synthesis of Bromoacetyl Derivatives : Its derivatives have been synthesized for potential applications in various fields, including chemistry and materials science (Zao, 2005).
Pharmacological Applications : This compound has been involved in the synthesis of various derivatives for potential medicinal applications, including anti-thrombolytic activities (Ikram et al., 2015).
NMR Studies : Detailed NMR studies have been conducted, aiding in the understanding of its molecular structure and behavior (Erdoğdu, Güllüoǧlu, & Kurt, 2009).
Antifungal Activity : It has shown potential in antifungal applications, particularly in the synthesis of compounds active against various fungal strains (Borys et al., 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
4-Chloro-2-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic compounds that are to be coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with the palladium catalyst. This complex then undergoes transmetalation, where the boron-carbon bond is exchanged for a metal-carbon bond . This results in the formation of a new carbon-carbon bond between the previously separate organic compounds .
Pharmacokinetics
It’s important to note that the compound is generally handled and stored under controlled conditions due to its reactivity and potential for toxicity .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the reaction mixture, and the temperature . Additionally, the compound should be stored in a dark place, sealed, and in a dry environment to maintain its stability .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDRTRLXPEWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400646 | |
| Record name | 4-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160591-91-3 | |
| Record name | 4-Chloro-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-fluorophenyl)boranediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)





![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





